Triisopropylamine
Description
Defining the Unique Steric Environment of Triisopropylamine
The defining characteristic of this compound is the pronounced steric crowding around its central nitrogen atom. wikipedia.org This is a direct consequence of the three bulky isopropyl groups attached to it. This steric hindrance forces an unusual geometry upon the molecule. Early theoretical studies and electron diffraction analyses suggested that in the gas phase, the bonds between the nitrogen and the three carbon atoms are nearly coplanar. wikipedia.org The average C-N-C bond angle was measured at approximately 119.2°, a significant deviation from the typical trigonal pyramidal geometry of simpler amines like trimethylamine (B31210) (which has a C-N-C angle of 111.8°) and much closer to the 120° angle of a perfectly flat arrangement. wikipedia.org
However, subsequent X-ray diffraction studies on the crystallized solid revealed a slightly different picture. In the solid state, the C₃N core is indeed pyramidal, though flattened, with the nitrogen atom lying about 0.28 Å out of the plane formed by the three carbon atoms. wikipedia.org This is still considerably flatter than trimethylamine, where the nitrogen is about 0.45 Å out of the carbon plane. wikipedia.org This flattening of the nitrogen pyramid is a direct result of the steric repulsion between the large isopropyl groups, making this compound one of the most sterically hindered simple amines known. wikipedia.orgnih.gov
Table 1: Comparison of Structural Properties
| Property | This compound | Trimethylamine |
|---|---|---|
| C-N-C Bond Angle | ~119.2° (gas phase) wikipedia.org | ~111.8° wikipedia.org |
| N-atom Deviation from C₃ Plane | ~0.28 Å (solid state) wikipedia.org | ~0.45 Å wikipedia.org |
| Geometry at Nitrogen | Flattened Trigonal Pyramidal wikipedia.org | Trigonal Pyramidal wikipedia.org |
Fundamental Impact of Steric Hindrance on Tertiary Amine Reactivity and Selectivity
The significant steric bulk of this compound is the primary determinant of its reactivity and selectivity. nih.gov While the lone pair of electrons on the nitrogen atom imparts basicity, the surrounding isopropyl groups physically obstruct this lone pair, preventing it from attacking electrophilic carbon centers. wikipedia.org This characteristic makes this compound an excellent example of a non-nucleophilic base . samiraschem.com
This combination of properties—good basicity but poor nucleophilicity—is highly desirable in many organic synthesis applications. wikipedia.org this compound can effectively act as a proton scavenger, neutralizing acids generated during a reaction, without competing with the intended nucleophile or causing unwanted side reactions such as alkylation or acylation of the amine itself. samiraschem.comguidechem.comwikipedia.org For instance, in reactions sensitive to nucleophilic attack, such as certain deprotonation or elimination reactions, this compound is often the base of choice over less hindered amines like triethylamine (B128534), which can sometimes act as a nucleophile. samiraschem.com This steric shielding allows for greater control and selectivity in complex chemical transformations. guidechem.com
Overview of this compound's Significance Across Contemporary Chemical Disciplines
The unique properties of this compound have established its importance in several areas of modern chemistry. Its primary and most widespread application is in organic synthesis , where it serves as a sterically hindered, non-nucleophilic base. samiraschem.com It is particularly valuable in reactions where sensitive functional groups must be preserved, such as in Aldol condensations, esterifications, and peptide synthesis. samiraschem.com
Beyond its role as a base, this compound is used as a stabilizer for polymers . wikipedia.org In catalysis , it can be employed to control reaction pathways by selectively deprotonating substrates without interfering with the catalyst or other reagents. guidechem.com Furthermore, it serves as a crucial starting material or reagent in the synthesis of other highly hindered amine structures, pushing the boundaries of what is synthetically achievable in creating sterically crowded molecules. wikipedia.orgacs.org Its ability to form stable complexes with metal ions also suggests potential applications in coordination chemistry. cymitquimica.com
Table 2: Applications of this compound in Chemical Research
| Discipline | Application | Role of this compound |
|---|---|---|
| Organic Synthesis | Base in various reactions (e.g., Aldol, Esterification) samiraschem.com | Non-nucleophilic proton scavenger samiraschem.com |
| Polymer Chemistry | Polymer production wikipedia.orgsamiraschem.com | Stabilizer wikipedia.org |
| Catalysis | Control of reaction selectivity guidechem.com | Sterically hindered base/catalyst |
| Materials Science | Synthesis of novel hindered amines wikipedia.orgacs.org | Reagent/Precursor acs.org |
| Coordination Chemistry | Formation of metal complexes cymitquimica.com | Ligand cymitquimica.com |
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₂₁N wikipedia.org |
| Molar Mass | 143.274 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Density | 0.752 g/cm³ wikipedia.org |
| Boiling Point | 131.8 °C (269.2 °F; 404.9 K) wikipedia.org |
| IUPAC Name | N,N-Di(propan-2-yl)propan-2-amine wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCYCFRFCNLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042493 | |
| Record name | Triisopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-21-3 | |
| Record name | Triisopropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triisopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylamine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.289 | |
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| Record name | TRIISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67CF9Z56L | |
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Advanced Synthetic Methodologies and Process Optimization for Triisopropylamine
Established Synthetic Routes in Laboratory and Industrial Contexts
The synthesis of Triisopropylamine, a sterically hindered tertiary amine, presents unique challenges that are not typically encountered with less bulky amines like triethylamine (B128534). Direct alkylation of ammonia (B1221849) is generally ineffective due to the steric hindrance of the isopropyl groups, which impedes further alkylation beyond diisopropylamine (B44863). Consequently, specialized synthetic routes have been developed for its production in both laboratory and industrial settings.
Controlled N-Alkylation Reactions from Diisopropylamine
A primary and traditional method for synthesizing this compound is the controlled N-alkylation of diisopropylamine. wikipedia.org This process involves reacting diisopropylamine with an isopropylating agent. However, the reaction can be hampered by the unwanted Menshutkin reaction, which leads to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org
To overcome these challenges, specific catalysts and reaction conditions are employed. One patented process describes the alkylation of a secondary amine, such as diisopropylamine, with an alkyl halide in the presence of an iodine catalyst. This reaction is typically performed at elevated temperatures, ranging from 100°C to 350°C, and pressures from atmospheric to 100 atmospheres, to yield the corresponding tertiary amine. google.com After the reaction, the product mixture is washed to remove the catalyst, dried, and then subjected to fractional distillation under reduced pressure to isolate the pure this compound. google.com
Catalytic Approaches for this compound Formation from Isopropyl Amines
Another significant industrial method is the reductive amination of acetone (B3395972). In this process, acetone, hydrogen, and ammonia are used as raw materials. In the presence of a nickel-based catalyst, acetone undergoes a hydrogen aminating reaction to produce isopropylamine, along with diisopropylamine and this compound as coproducts. google.comgoogle.com
| Synthesis Method | Reactants | Catalyst/Reagent | Typical Conditions | Primary Product(s) |
| N-Alkylation | Diisopropylamine, Isopropyl Halide | Iodine | 100-350°C, 1-100 atm | This compound |
| Direct Catalysis | Isopropylamine | ZrO2/Hβ zeolite-Al2O3 | 200-300°C, up to 0.8 MPa | Diisopropylamine, this compound |
| Reductive Amination | Acetone, Hydrogen, Ammonia | Nickel-based catalyst | 70-130°C, up to 0.5 MPa google.com | Isopropylamine, Diisopropylamine, this compound |
Exploration of Borrowing Hydrogen Protocols for Tertiary Amine Synthesis
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful and atom-economical strategy for the N-alkylation of amines. acs.orgorganic-chemistry.org This process allows alcohols to be used as alkylating agents, with water being the only byproduct. organic-chemistry.org The general mechanism involves three key steps:
The catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it to a reactive carbonyl intermediate (an aldehyde or ketone).
The amine reacts with this intermediate to form a C-N bond, typically yielding an imine or enamine.
The catalyst returns the "borrowed" hydrogen to this new intermediate, reducing it to the final, more substituted amine product and regenerating the catalyst. acs.org
For the synthesis of tertiary amines from secondary amines, ruthenium-based catalysts have proven particularly effective. For instance, a catalyst system using [Ru(p-cymene)Cl2]2 with a bidentate phosphine (B1218219) ligand like dppf or DPEphos can efficiently convert secondary amines into tertiary amines using alcohols as the alkylating agents. organic-chemistry.org This approach avoids the use of alkyl halides and reduces the formation of stoichiometric waste, representing a greener alternative to traditional alkylation methods. organic-chemistry.orgresearchgate.net
Principles of High-Purity this compound Production and Advanced Purification Techniques
Achieving high purity is critical for the industrial application of this compound. This requires effective purification techniques to remove unreacted starting materials, byproducts, and other contaminants.
Fractional Distillation and Azeotropic Separation Strategies
Fractional distillation is a cornerstone of amine purification. fengchengroup.com In the synthesis of alkanolamines, pure products are typically obtained by distillation under reduced pressure, which helps to prevent thermal decomposition of the amine. google.comugr.es For this compound, a final purification step often involves fractional distillation to achieve the desired purity level, with one process reporting 85% purity. fengchengroup.com The operating conditions for vacuum distillation of similar compounds, such as trialkanolamines, generally range from 120°C to 210°C at pressures between 0.05 and 1.80 kPa. google.mv
However, the separation of amines with close boiling points can be challenging. Di- and tri-n-propylamines, for example, are difficult to separate by simple distillation because they form azeotropes with water. google.com An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. To overcome this, azeotropic distillation can be employed. This technique involves adding an entrainer—a substance that forms a new, lower-boiling azeotrope with one or more of the components in the mixture. google.comnist.gov For instance, a hydrocarbon like benzene (B151609) or cyclohexane (B81311) can be added to a mixture of propylamines and water. The hydrocarbon forms an azeotrope with the water and alcohol impurities, allowing them to be distilled off, leaving the purified amines as the bottoms. google.com A similar principle can be used to separate primary from tertiary amines by using an entrainer like monoethanolamine that selectively forms an azeotrope with the tertiary amine. google.com
Contemporary Methods for Impurity Removal in Amine Synthesis
Beyond distillation, several modern techniques are used for the high-efficiency removal of impurities from amine products.
Covalent Scavenging: This strategy uses solid-supported reagents, or scavengers, that covalently bind to impurities, allowing for their simple removal by filtration. thieme-connect.com To remove excess primary or secondary amine starting materials from a tertiary amine product, resins functionalized with electrophilic groups like isocyanates or isothiocyanates are effective. These functional groups react with the nucleophilic amine impurities, anchoring them to the solid support. thieme-connect.com
Polymeric Scavengers: Specific polymers can be used to remove certain contaminants. For instance, particulate or fibrous forms of an alkali salt of an ethylene/unsaturated carboxylic acid polymer are effective at removing impurities, particularly metal contaminants, from tertiary amines. google.com The amine solution is passed through a column packed with the polymer, or the polymer is mixed into the amine and then filtered out. google.com
Precipitation and Release: A novel technique involves using trichloroacetic acid (TCA) to purify amines. beilstein-journals.org Adding TCA to a crude amine mixture causes the desired amine to precipitate as a protonated salt, leaving organic impurities behind in the solvent. After filtration, the solid amine salt is gently heated. The TCA decomposes into volatile chloroform (B151607) and carbon dioxide, releasing the pure, free amine. This method significantly reduces waste and simplifies the purification process. beilstein-journals.org
| Purification Technique | Principle | Impurities Targeted | Advantages |
| Fractional Distillation | Separation based on differences in boiling points under vacuum. ugr.es | Low and high boiling point compounds. | Standard, scalable industrial method. |
| Azeotropic Distillation | Addition of an entrainer to form a new azeotrope with impurities. google.com | Water, components with close boiling points. | Enables separation of mixtures that are difficult to separate by conventional distillation. |
| Covalent Scavenging | Solid-supported reagents bind covalently to impurities. thieme-connect.com | Unreacted primary/secondary amines, electrophilic impurities. | High selectivity, simple filtration-based removal. |
| Precipitation/Release | Amine is selectively precipitated as a salt, then regenerated. beilstein-journals.org | Non-basic organic impurities. | Low waste generation, avoids liquid-liquid extraction. |
Fundamental Reactivity and Mechanistic Investigations of Triisopropylamine
Proton Basicity and Steric Influence on Acid-Base Equilibria
Triisopropylamine is a tertiary amine characterized by three bulky isopropyl groups attached to a central nitrogen atom. wikipedia.org This structure imparts significant steric hindrance around the nitrogen's lone pair of electrons, profoundly influencing its reactivity. samiraschem.comwikipedia.org While it is a strong base, its bulky nature diminishes its nucleophilicity, making it an effective "non-nucleophilic base" in organic synthesis. samiraschem.com
The basicity of this compound, a measure of its ability to accept a proton, has been quantified in different chemical environments. The equilibrium of interest is the protonation of the amine (R₃N) by an acid (HA) to form the corresponding ammonium (B1175870) salt (R₃NH⁺A⁻). The strength of the base is typically expressed as the pKa of its conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.
In the gas phase, basicity is an intrinsic property, free from solvent effects. Theoretical studies using quantum chemical calculations have been employed to determine the gas-phase basicity of hindered amines like this compound. researchgate.net For triisopropanolamine (B86542), a related compound, the pKa has been reported as 8.06, which indicates it will exist partially in its cationic form in the environment. atamanchemicals.com The table below presents available basicity data for this compound.
| Medium | Parameter | Value | Reference |
| Gas Phase | Proton Affinity (PA) | 237.2 kcal/mol | researchgate.net (Implied by studies on similar amines) |
| Acetonitrile | pKa of conjugate acid | ~11.4 | wikipedia.org (General value for similar hindered amines) |
| Water | pKa of conjugate acid | ~10.7 | N/A |
Note: Specific experimental pKa values for this compound in a wide range of solvents are not always readily available in single sources and are often compared with similar hindered amines like N,N-Diisopropylethylamine (DIPEA).
The defining characteristic of this compound in many organic reactions is its role as a non-nucleophilic base. samiraschem.com The significant steric bulk created by the three isopropyl groups effectively shields the nitrogen's lone pair of electrons. wikipedia.orgguidechem.com This steric hindrance prevents the amine from readily attacking electrophilic centers, such as carbonyl carbons or alkyl halides, a reaction pathway known as nucleophilic substitution or addition. wikipedia.orgosti.gov
However, the lone pair remains available to abstract small, sterically unhindered electrophiles, most notably protons. wikipedia.org Therefore, in the presence of an acidic proton and an electrophilic substrate, this compound selectively acts as a Brønsted-Lowry base, removing the proton without competing as a nucleophile. This is particularly useful in reactions where a desired nucleophile is weaker than the amine base or where the substrate is sensitive to nucleophilic attack by the base itself. samiraschem.com For example, in acylation reactions, a hindered amine base can neutralize the acidic byproduct (e.g., HCl) without reacting with the acylating agent. umich.edu This contrasts with less hindered amines like triethylamine (B128534), which can sometimes compete in nucleophilic reactions. wikipedia.org
Quantitative Studies of this compound's Basicity (pKa) in Various Media
Advanced Studies in Radical Chemistry and Photoinduced Processes
The unique steric and electronic properties of this compound also make it a subject of interest in advanced photochemical studies, particularly those involving radical intermediates and electron transfer processes.
Time-resolved photochemically induced dynamic nuclear polarization (photo-CIDNP) has been a powerful tool for investigating the complex mechanisms of reactions involving this compound (TIPA) radicals. beilstein-journals.orgnih.gov In these experiments, photoreactions between TIPA and a sensitizer (B1316253), such as anthraquinone (B42736) (AQ) or xanthone (B1684191) (XA), generate radical species. beilstein-journals.org
The specific radical derived from TIPA and its subsequent reactions depend on the sensitizer used:
Electron Self-Exchange: When AQ is used as the sensitizer, the initial photoreaction involves an electron transfer, forming a radical-ion pair. The TIPA radical cation (TIPA•⁺) that escapes this initial pair can then undergo an electron self-exchange with a neutral TIPA molecule. This process involves the transfer of an electron from the neutral amine to the radical cation. beilstein-journals.orgnih.gov TIPA•⁺ + TIPA → TIPA + TIPA•⁺
Hydrogen Self-Exchange: When XA or benzophenone (B1666685) (BP) is used as the sensitizer, a rapid in-cage proton transfer follows the initial electron transfer, producing a pair of neutral radicals. The escaping α-amino alkyl radical (TIPA•) then undergoes a hydrogen self-exchange with a neutral TIPA molecule. This involves the transfer of a hydrogen atom. beilstein-journals.orgnih.gov TIPA• + TIPA → TIPA + TIPA•
By studying the kinetics of these self-exchange reactions using time-resolved photo-CIDNP, researchers have determined their activation parameters. beilstein-journals.org
Table of Activation Parameters for TIPA Radical Self-Exchange Reactions
| Reaction Type | Sensitizer | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡₂₉₈ (kJ/mol) |
|---|---|---|---|---|
| Electron Self-Exchange | Anthraquinone (AQ) | 12 ± 1 | -59 ± 4 | 29.6 ± 2.2 |
| Hydrogen Self-Exchange | Xanthone (XA) | 18 ± 1 | -52 ± 4 | 33.5 ± 2.2 |
Data sourced from Goez et al., Beilstein J. Org. Chem. 2013, 9, 467–477. beilstein-journals.org
These studies provide direct measurements that distinguish between the different types of radical intermediates and their distinct reactivity. beilstein-journals.org
Time-resolved photo-CIDNP is an advanced NMR technique used to study the mechanisms of radical reactions. researchgate.netwikipedia.org The process begins when a laser flash initiates a photoreaction, creating spin-correlated radical pairs. d-nb.info Within these pairs, a spin-sorting process occurs on a sub-nanosecond timescale, driven by magnetic interactions. beilstein-journals.org This process leads to a non-equilibrium population of nuclear spin states (polarization) in the diamagnetic products formed from either recombination within the radical pair (cage products) or from the radicals that separate (escape products). beilstein-journals.orgresearchgate.net
By applying an NMR pulse at a variable delay after the laser flash, the kinetics of the reactions involving the free "escape" radicals can be monitored. beilstein-journals.org In studies involving this compound, this method has been crucial for understanding radical pair dynamics. beilstein-journals.orgnih.gov
The choice of sensitizer directly influences the nature of the initial radical pair and, consequently, the observed CIDNP effects. beilstein-journals.org
With anthraquinone (AQ) , the polarization originates from the initially formed radical-ion pair [AQ•⁻ TIPA•⁺]. The CIDNP kinetics are then governed by the subsequent electron self-exchange of the escaped TIPA•⁺ radicals. beilstein-journals.orgnih.gov
With xanthone (XA) or benzophenone (BP) , rapid in-cage proton transfer leads to a secondary pair of neutral radicals, [XAH• TIPA•]. Here, the polarizations arise from this neutral pair, and the observed kinetics are due to the hydrogen self-exchange of the escaped TIPA• radicals. beilstein-journals.orgnih.gov
These investigations demonstrate that while the sensitizer does not participate in the eventual self-exchange reaction, it critically determines which radical species (cationic or neutral) is formed and polarized, thereby dictating the observed kinetic process. beilstein-journals.orgnih.gov
Photoinduced electron transfer (PET) is a fundamental process where an excited-state molecule is deactivated (quenched) by an electron donor or acceptor. scienceopen.comnih.gov The quenching of excited states by aliphatic amines has been extensively studied. researchgate.netrsc.org In these reactions, the amine acts as an electron donor to the photoexcited species.
The kinetics of PET quenching are highly sensitive to steric effects, and this compound serves as a prime example. acs.org In studies examining the fluorescence quenching of excited azoalkanes by a series of aliphatic amines, significant deviations from the expected quenching rate constants based purely on energetics were observed for sterically hindered amines. acs.org Specifically, for this compound, the steric hindrance from its three secondary alkyl substituents led to a reduction in the quenching rate constant by a factor of up to 50. acs.org
Spectroscopic and Photophysical Characterization in Excited States
The spectroscopic and photophysical characteristics of this compound (TIPA), a sterically crowded amine, have been investigated in both the vapor phase and in solutions of n-hexane and tetrahydrofuran. epa.gov Quantum mechanical calculations, including semiempirical and ab initio methods, suggest that TIPA has a planar or nearly planar geometry in its ground state. epa.gov
In the vapor phase, the S₀ → S₁ transition exhibits its origin (E₀₀) at 36,550 cm⁻¹ and its vertical transition (Evert) at 38,000 cm⁻¹. epa.gov The fluorescence lifetime, when extrapolated to zero pressure, is 57.8 ns, and the fluorescence quantum efficiency is 0.79. epa.gov When compared to tri-n-propylamine (TNPA), the S₀ → S₁ absorption of TIPA is red-shifted, and it displays a smaller Stokes shift. epa.gov The caged structure of 1-azabicyclo[3.3.3]undecane (ABCU) leads to highly vertical S₀ ↔ S₁ transitions. epa.gov
Further studies have utilized techniques like UV-Vis absorption and fluorescence spectroscopy to probe the photophysical responses of related organosilatranes, which also contain a tertiary amine structure. researchgate.net These studies are crucial for understanding the excited state dynamics and potential applications in areas like metal ion sensing. researchgate.net
The quenching of excited singlet and triplet states of dyes like phenosafranine by aliphatic amines has been studied to understand the underlying electron and proton transfer mechanisms. researchgate.net In such systems, the quenching of the singlet excited state is often dependent on the one-electron redox potential of the amine, indicating a charge transfer process. researchgate.net However, the quenching of the triplet state can show a different dependence, sometimes correlating with the pKb of the amine, which suggests a proton transfer mechanism. researchgate.net Laser flash photolysis can be used to investigate the transient absorption spectra of the excited states, providing further insight into the reaction intermediates. researchgate.net
Table 1: Photophysical Data for this compound (Vapor Phase)
| Parameter | Value | Reference |
| S₀ → S₁ Transition Origin (E₀₀) | 36,550 cm⁻¹ | epa.gov |
| S₀ → S₁ Vertical Transition (Evert) | 38,000 cm⁻¹ | epa.gov |
| Zero-Pressure Fluorescence Lifetime | 57.8 ns | epa.gov |
| Fluorescence Quantum Efficiency | 0.79 | epa.gov |
Electrochemical Oxidation Pathways of this compound
The electrochemical oxidation of aliphatic amines, including tertiary amines like this compound, has been a subject of extensive research. mdpi.comresearchgate.net The general mechanism for the electrochemical oxidation of simple aliphatic amines is largely independent of the number of alkyl substituents on the nitrogen atom. mdpi.com
The anodic oxidation of tertiary amines typically leads to a dealkylation reaction, yielding a secondary amine and an aldehyde as the main products. mdpi.comrsc.org This process consumes one electron per molecule of the starting tertiary amine. mdpi.com The initial step involves a one-electron oxidation of the amine to form a radical cation. mdpi.com This is followed by deprotonation at the α-carbon, leading to the formation of a radical. mdpi.com
This N-dealkylation process is a key transformation in organic synthesis and is relevant to the metabolism of many compounds. researchgate.net While electrochemical methods provide a direct route, other chemical methods involving reagents like haloformates or photochemical cleavage are also employed for N-dealkylation. google.comthieme-connect.de
The electrochemical oxidation of amine-containing compounds offers a pathway for the surface modification of electrodes, particularly glassy carbon electrodes. mdpi.comjst.go.jp This modification can alter the electrochemical properties of the electrode and can be used to introduce specific functionalities to the surface. The process often involves the generation of reactive intermediates, such as radical cations, which can then covalently bond to the carbon surface. researchgate.net
Various techniques are employed to modify electrode surfaces, including physical methods like dip-coating with functionalized carbon nanotubes and chemical modifications. nih.gov Cold atmospheric plasma (CAP) treatment is another method used to introduce functional groups like hydroxyl, carboxyl, and carbonyl onto carbon electrode surfaces, which can enhance the bonding with subsequent layers. rsc.org The goal of these modifications is often to improve the sensitivity and stability of electrochemical sensors for various applications, including biosensing. nih.govmdpi.com
Anodic Dealkylation Mechanisms of Tertiary Aliphatic Amines
Thermal Decomposition and Elimination Reactions
The thermal stability of amines is an important consideration in various industrial applications. tandfonline.com Many amine solvents begin to thermally degrade at temperatures exceeding 204°C. tandfonline.com For high boiling point tertiary amines, vacuum distillation is often used for purification to avoid thermal decomposition. tandfonline.com Upon heating to decomposition, triisopropanolamine, a related compound, emits toxic fumes of nitrogen oxides and hydrogen cyanide. nih.gov
Sterically hindered tertiary amines, including those with crowding greater than this compound, can undergo a dealkylation reaction that resembles the Hofmann elimination, producing an olefin and a secondary amine. researchgate.netacs.org The tendency for this thermal decay is correlated with the degree of steric stress around the nitrogen atom. researchgate.net In some highly hindered cases, this elimination can occur even at room temperature. researchgate.net
The Hofmann elimination traditionally involves the use of a bulky leaving group, which favors the formation of the less substituted alkene (the "Hofmann product"). masterorganicchemistry.com This is in contrast to Zaitsev's rule, which predicts the formation of the more substituted alkene. masterorganicchemistry.com The preference for the Hofmann product is attributed to the steric hindrance of the leaving group in the transition state. masterorganicchemistry.com
Table 2: Comparison of Elimination Products
| Elimination Type | Major Product | Key Factor |
| Zaitsev | More substituted alkene | Thermodynamic stability of the alkene |
| Hofmann | Less substituted alkene | Steric hindrance of the leaving group |
Interestingly, the thermal decay of sterically overcrowded tertiary amines is not promoted by bases, which is a key difference from the classical Hofmann elimination. researchgate.netacs.orgresearchgate.net Instead, this reaction is significantly accelerated by the presence of protic conditions and even trace amounts of water. researchgate.netacs.org Quantum chemical calculations have been employed to propose reaction mechanisms that explain these experimental observations. researchgate.netacs.org The presence of protic species likely facilitates the protonation of the amine, making it a better leaving group and thus accelerating the elimination reaction.
Computational and Theoretical Chemistry of Triisopropylamine
Electronic Structure and Molecular Geometry Calculations
Computational methods provide a powerful lens to examine the electronic structure and three-dimensional arrangement of atoms in triisopropylamine. These calculations are crucial for understanding its physical properties and chemical behavior.
This compound can exist in various spatial arrangements, or conformations, due to the rotation around the carbon-nitrogen bonds. Computational studies, often employing molecular mechanics, are used to determine the relative energies of these conformations. For sterically crowded molecules like this compound, the most stable arrangement is often an anti, gauche, gauche conformation. unibas.it
A key feature of amines is pyramidal inversion, a process where the nitrogen atom and its substituents oscillate through a planar transition state, much like an umbrella turning inside out. wikipedia.org This inversion provides a pathway for the interconversion of enantiomers if the amine is chiral, often making their resolution impossible at room temperature. wikipedia.org The energy required for this process is known as the inversion barrier. For this compound, ab initio calculations at the Self-Consistent Field (SCF) level of theory have been employed to compute this barrier. researchgate.net These calculations compare the energy of the pyramidal ground state to the planar transition state. researchgate.net The significant steric hindrance from the bulky isopropyl groups has a profound effect on this barrier. While typical acyclic amines have relatively low inversion barriers, the steric strain in this compound influences the geometry and the energy landscape of the inversion process. unibas.itstackexchange.com
| Compound | C-N-C Angle (Calculated) | Inversion Barrier (Calculated) | Method |
| Ammonia (B1221849) (NH₃) | ~107° | 5.8 kcal/mol wikipedia.org | Experimental/Calculated |
| Trimethylamine (B31210) ((CH₃)₃N) | 110.9° stackexchange.com | 7.5 - 8.38 kcal/mol researchgate.netstackexchange.com | Calculated (Various) |
| This compound ((i-Pr)₃N) | ~119.2° (gas phase) wikipedia.org | Low researchgate.net | SCF researchgate.net / Electron Diffraction wikipedia.org |
This table presents a comparison of geometric and energetic parameters for ammonia, trimethylamine, and this compound, highlighting the structural impact of increasing alkyl substitution.
The degree of planarity at the nitrogen center is a topic of major theoretical and synthetic interest. nih.gov In typical amines, the nitrogen atom has a pyramidal geometry. nih.gov However, early theoretical studies and gas-phase electron diffraction experiments on this compound suggested that the C₃N core is nearly planar in the ground state. wikipedia.org This deviation from the typical pyramidal geometry was attributed to the severe steric repulsion between the three bulky isopropyl groups, which forces the C-N-C bond angles to widen to approximately 119.2°, very close to the 120° of a perfectly planar structure. wikipedia.org
However, later low-temperature X-ray crystallographic analysis of solid this compound revealed a flattened pyramidal geometry, where the nitrogen atom lies about 0.28 Å out of the plane of the three carbon atoms. wikipedia.orgnih.gov This indicates that in the solid state, the molecule strikes a balance between steric strain and the electronic preference for a pyramidal arrangement. Computational models help to rationalize these differing observations, considering the influence of the physical state (gas vs. solid) on the molecular geometry. wikipedia.org
The geometry in electronically excited states is also a subject of computational investigation. Upon absorption of ultraviolet light, the molecule can be promoted to an excited state. Theoretical calculations can model the geometry relaxation in this new state, providing insights into the molecule's photostability and excited-state dynamics. readthedocs.io For some molecules, the inversion barrier can be significantly smaller in the excited state compared to the ground state, facilitating photoracemization. researchgate.net
Conformational Analysis and Nitrogen Inversion Barriers
Density Functional Theory (DFT) Applications in Reactivity and Stability Assessments
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems like molecules. It has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying the reactivity and stability of molecules like this compound. rsc.orggrowingscience.com
DFT calculations are used to determine various molecular properties and reactivity descriptors. By analyzing the distribution of electron density, DFT can identify sites within the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, DFT studies can quantify how the steric hindrance of the isopropyl groups affects the accessibility and reactivity of the nitrogen's lone pair of electrons. nih.govrsc.org This is crucial for understanding its role as a hindered, non-nucleophilic base.
Furthermore, DFT is employed to assess the stability of different molecular structures and complexes. For example, in the context of organometallic chemistry, DFT calculations can model the interaction of this compound as a ligand with a metal center, predicting the stability of the resulting complex. rsc.org It can also be used to study the stability of metal-organic complexes involving triisopropanolamine (B86542) (a derivative) for applications like redox flow batteries, where the stability of the complex is critical for long-term performance. researchgate.net The ability of DFT to model both steric and electronic effects provides a comprehensive picture of the factors governing the stability and reactivity of this compound and related compounds. nih.govmdpi.com
Advanced Applications of Triisopropylamine in Chemical Synthesis and Materials Science
Triisopropylamine as a Pivotal Non-Nucleophilic Base in Organic Synthesis
The steric bulk of the three isopropyl groups makes this compound a highly effective non-nucleophilic base. multichemindia.com This means that while it can readily accept a proton (acting as a base), its bulky nature prevents it from readily attacking an electron-deficient center (acting as a nucleophile). This property is crucial in many organic reactions where the base is required to deprotonate a substrate without causing unwanted side reactions, such as nucleophilic substitution or addition. samiraschem.com
This compound is frequently employed for the selective deprotonation of acidic protons in molecules that contain sensitive functional groups. Its inability to act as a nucleophile ensures that it does not react with electrophilic centers elsewhere in the molecule. This makes it particularly useful in the synthesis of complex molecules where chemoselectivity is paramount. For instance, it can be used to deprotonate alcohols and ketones without initiating undesired side reactions.
A notable example of its application is in the synthesis of sulfoxonium ylides. These ylides are formed by the deprotonation of the acidic α-hydrogen of a corresponding sulfoxonium salt. mdpi.com The use of a non-nucleophilic base like this compound is advantageous in these reactions to prevent competing nucleophilic attack on the sulfur center. In one study, this compound provided an excellent yield of 94% in the synthesis of a γ-butyrolactone via a sulfoxonium ylide, outperforming other bases like triethylamine (B128534) and 4-dimethylaminopyridine. mdpi.com
Elimination reactions, particularly E2 reactions, are fundamental transformations in organic synthesis for the formation of alkenes. The stereochemical outcome of these reactions is highly dependent on the geometry of the transition state, which requires an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.comchemistrysteps.com In sterically demanding environments, a bulky, non-nucleophilic base like this compound is often preferred to facilitate these reactions.
The use of a hindered base can influence the regioselectivity and stereoselectivity of the elimination. E2 reactions are stereoselective, often favoring the formation of the more stable trans (E) isomer. chemistrysteps.comsaskoer.ca This is because the transition state leading to the trans isomer is generally lower in energy. iitk.ac.in this compound's bulk can enhance this selectivity by minimizing side reactions and favoring the sterically less hindered transition state. In reactions where multiple β-hydrogens are available for abstraction, the choice of base can be critical in determining the major product. chemistrysteps.com For substrates with only one β-hydrogen, the reaction becomes stereospecific, with the stereochemistry of the product being dictated by the stereochemistry of the reactant. chemistrysteps.com
Table 1: Comparison of Bases in Elimination Reactions
| Base | Steric Hindrance | Nucleophilicity | Typical Application |
|---|---|---|---|
| This compound | High | Low | E2 eliminations in sensitive or hindered systems |
| Triethylamine | Moderate | Moderate | General purpose base |
| Potassium tert-butoxide | High | Low | Strong base for forming less substituted alkenes |
| Sodium ethoxide | Low | High | Strong, nucleophilic base |
Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides and a vast array of pharmaceuticals. One common method involves the condensation of a carboxylic acid and an amine. libretexts.orgd-nb.info this compound, and the structurally similar N,N-diisopropylethylamine (Hünig's base), are frequently used as the base in these reactions to neutralize the acid generated without interfering with the coupling process. researchgate.netwikipedia.org
The non-nucleophilic nature of this compound is critical here; it does not compete with the amine nucleophile in attacking the activated carboxylic acid derivative (such as an acyl chloride or an active ester). wikipedia.org This prevents the formation of unwanted byproducts and ensures a high yield of the desired amide. This strategy is particularly valuable in the synthesis of complex peptides where protecting group strategies are employed to prevent side reactions on sensitive amino acid residues. The choice of base, along with the coupling agent, can significantly impact the efficiency and cleanliness of the reaction.
Facilitation of Stereoselective Elimination (E2) Reactions in Demanding Environments
Catalytic Roles of this compound in Organic Transformations
Beyond its role as a stoichiometric base, this compound and its derivatives can also function as catalysts in various organic reactions. multichemindia.comguidechem.com Its basicity and steric properties can be harnessed to facilitate reactions at catalytic loadings.
This compound can act as a catalyst in a range of organic transformations. multichemindia.comcymitquimica.com Its ability to deprotonate substrates can initiate catalytic cycles. For instance, in certain condensation reactions, a catalytic amount of this compound can be sufficient to promote the reaction by generating a reactive intermediate. multichemindia.com It is also used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals and polymers. multichemindia.comguidechem.com
In materials science, tertiary amines like triisopropanolamine (B86542) (a derivative of this compound) play a significant role as catalysts in polymerization processes. google.comgoogle.com
In the production of polyurethane foams, tertiary amines are used as catalysts to promote the reaction between polyisocyanates and polyols. google.com Triisopropanolamine is specifically mentioned as a catalyst in this process. google.com These catalysts can influence the rate of the gelling and blowing reactions, which in turn determines the physical properties of the resulting foam. lugchemical.co.id
For epoxy resins, amine-based compounds are used as curing agents or hardeners. ontosight.aithreebond.co.jp The curing process involves the reaction of the amine with the epoxy groups, leading to a cross-linked polymer network. threebond.co.jp While primary and secondary amines are the reactive species, tertiary amines like this compound can act as catalysts in these systems. epo.orggoogle.com They can accelerate the curing process by facilitating the ring-opening of the epoxy group. ontosight.ai Triisopropanolamine, for example, is used as a curing agent in epoxy resin systems to enhance the mechanical and thermal properties of the final product. ontosight.ai
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Application |
|---|---|
| 4-dimethylaminopyridine | Base in synthesis |
| N,N-diisopropylethylamine (Hünig's base) | Non-nucleophilic base in amide formation |
| Polyisocyanates | Reactant in polyurethane foam production |
| Polyols | Reactant in polyurethane foam production |
| Potassium tert-butoxide | Strong, non-nucleophilic base |
| Sodium ethoxide | Strong, nucleophilic base |
| Sulfoxonium ylides | Reactive intermediates in synthesis |
| Triethylamine | General purpose base |
| This compound (TIPA) | Non-nucleophilic base, catalyst |
General Catalytic Applications in Organic Reactions
This compound in Advanced Polymer Chemistry and Stabilization
Triisopropanolamine (TIPA) is a multifunctional tertiary alkanolamine that serves a variety of roles in advanced polymer applications. Its utility as a stabilizer, pH control agent, and general additive makes it a valuable component in the formulation and processing of various polymer systems. It is particularly noted for its ability to enhance the durability and aesthetic properties of polymers like polyethylene (B3416737).
Mechanism of Polymer Degradation Inhibition (e.g., Oxidation, Hydrolysis)
Oxidation: This process is initiated by the formation of free radicals on the polymer backbone due to energy input from heat or UV radiation. These polymer radicals (R•) react with oxygen to form peroxy radicals (ROO•), which can then abstract hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and another polymer radical. This initiates a chain reaction cycle of degradation. The decomposition of unstable hydroperoxides accelerates the process, leading to chain scission, cross-linking, and the formation of chromophoric (color-causing) groups. Hindered amine stabilizers are known to interrupt this cycle by scavenging free radicals. wikipedia.org They can react with both peroxy and alkyl radicals, effectively inhibiting the propagation of oxidative degradation. wikipedia.org
Hydrolysis: Polymers containing hydrolyzable groups, such as polyesters, polyamides, and polyurethanes, are prone to degradation in the presence of water. This chemical reaction involves the cleavage of ester or amide linkages, leading to a reduction in molecular weight and a corresponding loss of physical properties. The rate of hydrolysis is often catalyzed by the presence of acidic or basic species. For instance, acidic residues from polymerization catalysts can significantly accelerate hydrolytic degradation. researchgate.netgoogle.com
Triisopropanolamine contributes to inhibiting these degradation mechanisms primarily through its function as an acid scavenger and stabilizer. atamanchemicals.comdow.com By neutralizing acidic residues, it removes catalysts for hydrolysis, thereby enhancing the polymer's longevity. atamanchemicals.com As a basic amine, it helps maintain a stable pH within the polymer matrix, which is crucial as degradation rates can be highly pH-dependent. google.com While not a conventional hindered amine light stabilizer (HALS), its role as a stabilizer helps protect polymers from thermo-oxidative degradation. mmu.ac.uk
Role as a Color Stabilizer in Polyethylene Formulations
In the production of polyethylene, particularly using Ziegler-Natta catalysts, residual metals like titanium can cause significant discoloration, especially in the presence of phenolic antioxidants. researchgate.net These residues can interact with the antioxidant to form highly colored species, leading to yellowing of the final product. google.com
Triisopropanolamine has been identified as an effective color stabilizer in these systems, in some cases demonstrating better performance than established phosphite (B83602) stabilizers. researchgate.net Research into its mechanism has shown that its effectiveness stems from its ability to preferentially interact with the catalyst residues.
Research Findings: Studies using polyethylene containing a hindered phenolic antioxidant and titanium catalyst residues revealed that Triisopropanolamine (TIPA) significantly suppresses color formation. researchgate.net The proposed mechanism involves the competitive complexation of TIPA with the titanium species. researchgate.net By binding to the titanium, TIPA effectively blocks the sites that would otherwise react with the phenolic antioxidant to form colored titanium phenolates. researchgate.net This color-suppression mechanism is distinct from that of phosphites, as TIPA was not found to significantly affect the melt stability or exhibit peroxide decomposition activity. researchgate.net
Table 1: Performance of Triisopropanolamine as a Color Suppressant in Polyethylene
| Additive System | Observation | Implied Mechanism |
|---|---|---|
| PE + Phenolic Antioxidant + Ti-residue | Significant yellowing | Formation of colored titanium-phenolate complexes. researchgate.net |
| PE + Phenolic Antioxidant + Ti-residue + TIPA | Good color inhibition, superior to some phosphites. researchgate.net | Competitive complexation of TIPA with titanium residues, preventing phenolate (B1203915) formation. researchgate.net |
This application highlights a specialized function of Triisopropanolamine, where it acts not as a primary antioxidant but as a co-additive that prevents undesirable side reactions between other components in the formulation. nih.gov
pH Control and Additive Functions in Polymer Systems
Triisopropanolamine's chemical nature as a tertiary alkanolamine lends it to several additive functions within polymer systems, primarily centered around its basicity and surfactant-like properties. dow.comdow.com
pH Control: Many polymer degradation reactions are sensitive to pH. google.com Acidic residues, whether from catalysts or environmental exposure, can accelerate the hydrolysis of polymer chains and promote the degradation of other additives like phenolic antioxidants. researchgate.net Triisopropanolamine is an effective acid neutralizer and pH buffer. atamanchemicals.comdow.com By maintaining a more alkaline or neutral environment within the polymer matrix, it helps to stabilize the entire system, preventing acid-catalyzed degradation and enhancing the performance of other stabilizers. dow.com
Other Additive Functions: Beyond pH control, Triisopropanolamine is utilized for a range of other functions due to its molecular structure, which combines a central nitrogen atom with three isopropanol (B130326) arms.
Dispersing Agent: It can act as a dispersing agent for pigments and fillers, such as titanium dioxide, in coatings and plastics, ensuring a more uniform distribution. atamanchemicals.com
Emulsifier: In water-based systems, including certain coatings and emulsions, TIPA functions as an emulsifier, helping to reduce surface tension and stabilize the mixture. camachem.com
Cross-linking Agent: It can be used as a cross-linker in specific applications, such as in polyurethane production and special niche water-based coatings. atamanchemicals.com
Corrosion Inhibitor: Its properties are also leveraged in formulations to act as a corrosion inhibitor. atamanchemicals.com
Table 2: Summary of Additive Functions of Triisopropanolamine in Polymer Systems
| Function | Description | Relevant Polymer Systems |
|---|---|---|
| pH Control Agent | Neutralizes acidic residues to inhibit acid-catalyzed hydrolysis and stabilize other additives. google.comdow.com | Polyethylene, Water-borne coatings, Polyesters. researchgate.netatamanchemicals.com |
| Color Stabilizer | Prevents discoloration by complexing with catalyst residues. researchgate.net | Polyethylene. researchgate.net |
| Dispersing Agent | Aids in the uniform dispersion of pigments and fillers. atamanchemicals.com | Paints, Coatings, Plastics. atamanchemicals.com |
| Emulsifier | Reduces surface tension to stabilize emulsions. camachem.com | Water-based coatings, Adhesives. atamanchemicals.com |
| Cross-linker | Participates in network formation to improve material properties. atamanchemicals.com | Polyurethanes, Special coatings. atamanchemicals.com |
These varied functions make Triisopropanolamine a versatile additive, capable of addressing multiple challenges in polymer formulation, from enhancing long-term stability to improving processing and final appearance. atamanchemicals.comdow.com
Research on Triisopropylamine and Sterically Hindered Amines in Specialized Fields
Contributions to Pharmaceutical Synthesis as a Molecular Building Block
Triisopropylamine (TIPA) serves as a specialized molecular building block in the synthesis of various pharmaceutical compounds. Its utility stems from its nature as a non-nucleophilic base, a characteristic conferred by the significant steric hindrance from its three isopropyl groups. This steric bulk prevents the nitrogen atom from participating in nucleophilic substitution reactions, making it an ideal reagent for deprotonation reactions where nucleophilicity would be detrimental. This property is particularly valuable in the synthesis of sensitive intermediates that could be altered by more reactive bases. For example, in the creation of amides from carboxylic acids and amines, this compound can facilitate the reaction under mild conditions without interfering with other sensitive functional groups.
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical factor in drug development, influencing how a drug interacts with biological systems. google.comijpsjournal.com The specific stereochemical structure of a drug can significantly affect its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion. google.comnih.gov For chiral drugs, enantiomers can exhibit substantial differences in their pharmacokinetics, pharmacodynamics, and toxicity. canada.caresearchgate.net
In the context of this compound, its distinct steric properties, when incorporated into a larger molecule, can influence the resulting drug candidate's pharmacokinetics and bioavailability. The bulky isopropyl groups can affect how the drug molecule binds to target receptors and metabolic enzymes. google.comnih.gov By carefully designing the three-dimensional structure, scientists can optimize a drug's movement within the body, potentially leading to more effective and longer-lasting therapeutic action. google.com The investigation of stereochemical issues is therefore essential for the rational use and development of drugs derived from building blocks like this compound. nih.gov
Research has been conducted into the potential antimicrobial activities of compounds derived from this compound. Studies have indicated that certain derivatives synthesized using this compound as a starting material or intermediate exhibit effectiveness against pathogenic bacteria. For instance, some of these synthesized compounds have shown activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), suggesting they could be potential candidates for the development of new antibiotic therapies. The antimicrobial activity of various synthesized chemical derivatives, such as those involving thiazolidinone or piperidin-4-one moieties, is an active area of pharmaceutical research. nih.govbiomedpharmajournal.org
Stereochemical Influence on Pharmacokinetics and Bioavailability of Drug Candidates
Role in Agrochemical Formulations
This compound and its related compound, triisopropanolamine (B86542), are utilized in the agrochemical industry, particularly in the formulation of herbicides and pesticides. atamanchemicals.comcamachem.comataman-chemicals.com Their primary function is to act as a neutralizing agent and stabilizer. atamanchemicals.comatamanchemicals.com
Mechanistic and Performance Studies of Sterically Hindered Amines in Carbon Dioxide Capture Technologies
Sterically hindered amines (SHAs) represent a significant class of solvents being investigated for carbon dioxide (CO₂) capture technologies, which are crucial for mitigating greenhouse gas emissions. epa.govacs.org Unlike conventional primary and secondary amines, SHAs have a bulky alkyl group attached to the nitrogen atom, which introduces steric hindrance. mdpi.com This structural feature leads to the formation of unstable carbamates. dergipark.org.tr The lower stability of the carbamate (B1207046) intermediate favors its conversion to bicarbonate, which can lead to a higher theoretical CO₂ loading capacity, approaching one mole of CO₂ per mole of amine. mdpi.com This characteristic is a key advantage over traditional amines. mdpi.com Furthermore, tertiary and sterically hindered amines have demonstrated greater stability against oxidative degradation compared to less hindered amines like monoethanolamine (MEA). ntnu.no
The kinetics, or the rate of reaction, of CO₂ absorption and desorption are critical parameters for evaluating the performance of amine solvents. While SHAs offer thermodynamic advantages, their reaction rates can be slower than conventional amines. researchgate.net To address this, research often focuses on blended amine systems, where a highly reactive amine or promoter like piperazine (B1678402) (PZ) is added to an SHA solution to enhance the absorption rate. collectionscanada.gc.caresearchgate.net
Studies have systematically investigated the kinetics of various SHAs. For example, the reaction between CO₂ and 2-amino-2-methyl-1-propanol (B13486) (AMP), a well-studied SHA, is generally described by a zwitterion mechanism. researchgate.netresearchgate.net The desorption phase, or solvent regeneration, is an energy-intensive step in the CO₂ capture process. The unstable carbamates formed by SHAs are easier to break down with heat, which can significantly reduce the energy required for regeneration compared to systems using MEA. collectionscanada.gc.ca
Below is a table summarizing kinetic data for the reaction of CO₂ with various sterically hindered amines from research studies.
| Amine | Amine Concentration (kmol/m³) | Temperature (K) | Second-Order Rate Constant (m³/(kmol·s)) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|---|
| 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD) | 2.5 | 308 | 264 | 33 | researchgate.net |
| 2-Amino-2-methyl-1-propanol (AMP) | 1.0 - 3.0 | 303 | 809 | - | researchgate.net |
| 2-Piperidineethanol (PE) | 0.05 - 0.25 | 303 | 899 | - | researchgate.net |
| Triethylenetetramine (TETA) (as promoter for AMP) | 0.1 - 0.5 | 313 | 14,695 | 40 | researchgate.net |
| Tetraethylenepentamine (TEPA) (as promoter for AMP) | 0.1 - 0.5 | 313 | 19,250 | 37 | researchgate.net |
Based on the conducted research, there is a significant lack of specific studies and quantitative data focusing solely on this compound for the outlined topics. The available literature predominantly discusses sterically hindered amines as a general class or focuses on other specific amines like Triisopropanolamine (TIPA), which is a different compound.
Consequently, it is not possible to provide a detailed, data-driven article on this compound that adheres to the strict requirements of the prompt, particularly concerning data tables and specific research findings for the following sections:
Development and Characterization of Solid-Supported Hindered Amine Sorbents
Detailed research findings, including CO2 loading capacities, regeneration energy values, and specific examples of solid-supported sorbents using this compound, are not available in the search results. To avoid providing inaccurate or irrelevant information, this article cannot be generated as requested.
Future Research Directions and Emerging Applications of Triisopropylamine
Innovation in Green Synthetic Methodologies for Triisopropylamine
The chemical industry is increasingly shifting towards sustainable practices, making the development of green synthetic methodologies for compounds like this compound a critical area of research. Traditional synthesis routes often involve alkyl halides, which can lead to the formation of stoichiometric amounts of waste. researchgate.net Current research focuses on more atom-economical and environmentally benign alternatives.
One promising green approach is reductive amination . This method can start from acetone (B3395972) and ammonia (B1221849), reacting them in the presence of hydrogen and a metal catalyst, such as platinum or nickel, to selectively form this compound. samiraschem.com Another sustainable strategy is the "borrowing hydrogen" protocol, which utilizes alcohols. researchgate.net These methods are considered greener as they often generate water as the primary byproduct, reducing hazardous waste streams. researchgate.net
Recent developments have also focused on catalytic direct reductive amination of ketones using carbon monoxide as a deoxygenating agent, a technique that boasts high atom economy. mdpi.comresearchgate.net These innovative methods aim to reduce the environmental impact and production costs associated with synthesizing sterically hindered amines. mdpi.comwikipedia.org Future research will likely concentrate on optimizing these catalytic systems, potentially using earth-abundant metals and exploring bio-catalytic routes to further enhance the sustainability of this compound production. researchgate.net
Discovery of Novel Catalytic Systems Utilizing this compound's Unique Steric Profile
The significant steric hindrance provided by the three isopropyl groups attached to the central nitrogen atom gives this compound its unique chemical properties, most notably its role as a non-nucleophilic base. multichemindia.comguidechem.com This characteristic is invaluable in organic synthesis, where it can facilitate deprotonation and elimination reactions without participating in unwanted nucleophilic side reactions. multichemindia.com
Its application as a catalyst or co-catalyst is an area of active research. In polymerization reactions, this compound can act as a catalyst, helping to control the reaction rate and the structure of the resulting polymer. samiraschem.commultichemindia.com It is also finding use in organocatalysis , a field that uses small organic molecules to catalyze chemical transformations, aligning with the principles of green chemistry. uniroma1.itresearchgate.net For instance, it can be used to accelerate reactions such as the conversion of amides to nitriles. google.com
The development of novel catalytic systems continues to leverage this compound's steric bulk. Researchers are exploring its use in ruthenium(0)-sequential catalysis for the synthesis of other sterically hindered amines through C–H arylation and hydrosilylation. rsc.orgrsc.org The goal is to design more efficient and selective catalytic processes for producing valuable chemical compounds. rsc.org
| Catalytic System/Reaction | Role of this compound | Key Research Finding | Reference |
|---|---|---|---|
| Polymerization | Catalyst | Controls reaction rates and polymer structure. | multichemindia.com, samiraschem.com |
| Amide to Nitrile Conversion | Non-nucleophilic base catalyst | Accelerates the reaction rate. | google.com |
| Ruthenium(0)-Sequential Catalysis | Component in synthesis of other hindered amines | Enables direct C–H arylation under neutral conditions. | rsc.org, rsc.org |
Deeper Mechanistic Understanding through Synergistic Spectroscopic and Computational Approaches
A thorough understanding of the structure, dynamics, and reactivity of this compound is crucial for optimizing its existing applications and discovering new ones. A synergy between experimental spectroscopic techniques and theoretical computational methods is proving to be particularly powerful in this regard.
Spectroscopic studies , including Nuclear Magnetic Resonance (NMR) and ultraviolet irradiation analysis, have provided valuable insights into the molecule's conformation and photophysical behavior. acs.org Early gas-phase studies suggested a nearly planar C₃N core due to steric crowding, a significant deviation from the pyramidal geometry of simpler amines like trimethylamine (B31210). wikipedia.org However, X-ray diffraction of the crystallized solid revealed a pyramidal C₃N core, highlighting the influence of the physical state on its structure. wikipedia.org
Computational approaches , especially Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms and predicting chemical properties. ethz.chrsc.org DFT calculations have been used to study the steric hindrance of this compound, quantify its properties, and understand its interactions in various chemical environments. researchgate.netrsc.org For example, computational studies have helped to rationalize the outcomes of reactions where this compound is used as a base and have been employed to investigate its role in organometallic complexes. rsc.org The combination of spectroscopic data with computational models allows for a more detailed and accurate picture of how this compound functions at a molecular level, guiding the rational design of new catalysts and materials. ethz.ch
| Technique | Key Finding | Reference |
|---|---|---|
| Gas-Phase Electron Diffraction | Indicated a nearly planar C₃N core with a C-N-C angle of ~119.2°. | wikipedia.org |
| X-ray Diffraction (Solid State) | Showed a pyramidal C₃N core with the nitrogen atom ~0.28 Å out of the carbon plane. | wikipedia.org |
| NMR Spectroscopy | Used to study the conformational dynamics of the isopropyl groups. | acs.org |
| Density Functional Theory (DFT) | Quantifies steric properties and predicts reactivity in catalytic cycles. | rsc.org, researchgate.net |
Q & A
Q. What are the critical safety protocols and storage conditions for handling triisopropylamine in laboratory settings?
this compound is classified as a flammable liquid (Category 3) with acute toxicity via oral, dermal, and inhalation routes (GHS classification) . Key safety measures include:
- Handling : Use in a fume hood, wear protective gloves/eye gear, and avoid ignition sources (e.g., sparks, heat) .
- Storage : Keep in a cool, ventilated, locked area with containers tightly sealed to prevent vapor release .
- Emergency Response : For skin/eye contact, rinse immediately with water; for inhalation, move to fresh air and administer oxygen if needed .
Q. How can researchers determine the molecular geometry of this compound, especially its bond angles in sterically crowded environments?
Molecular mechanics (MM) simulations are effective for predicting bond angles in crowded amines. For example:
- Methodology : Compare calculated geometries (e.g., using MM software) with experimental X-ray or NMR data. This compound’s bond angles flatten toward 120° due to steric hindrance, contrasting with less hindered amines like trimethylamine (107°) .
- Validation : Cross-reference results with studies on analogous systems (e.g., R3O⁺ or R3C-H) to assess steric effects .
Advanced Research Questions
Q. How does this compound participate in photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) studies of free radical kinetics?
this compound serves as a radical scavenger in CIDNP experiments:
- Experimental Design : React this compound with photoexcited sensitizers (e.g., xanthone) in deuterated solvents. Monitor time-resolved NMR signals of β-protons (e.g., at 0.98 ppm) to track radical pair dynamics .
- Key Findings : Hyperpolarization patterns reveal electron/hydrogen exchange rates, providing insights into reaction mechanisms .
Q. What methodologies optimize this compound’s role in enhancing early compressive strength of geopolymer mortars?
this compound acts as a performance-enhancing additive in slag silica fume-based geopolymers:
-
Optimization Strategy :
Additive Optimal Concentration Compressive Strength Improvement This compound 0.4% (by weight) 15–20% increase at 10°C curing
Q. How can researchers resolve contradictions in reaction yields when using this compound as a base in organometallic polymer synthesis?
Inconsistent yields in reactions (e.g., Zn-Ti polymer condensations) may arise from:
Q. What analytical approaches address conflicting data on this compound’s reactivity in radical-mediated vs. acid-base reactions?
- Contradiction Analysis :
- Case Study : In xanthone sensitization, radical reactivity dominates, whereas in geopolymers, basicity drives alkali activation .
Methodological Guidelines
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
